HMR 1556 - 223749-45-9

HMR 1556

Catalog Number: EVT-269497
CAS Number: 223749-45-9
Molecular Formula: C17H24F3NO5S
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMR-1566 is a potent and selective Iks channel blocker.
Synthesis Analysis

The synthesis of HMR 1556 involves multiple steps, primarily centered around the formation of the chromanol core structure. Key steps include:

  1. Formation of the Chromanol Core: The chromanol core is synthesized through a series of reactions involving condensation of specific starting materials.
  2. Introduction of Functional Groups: Functional groups such as hydroxyl, trifluorobutoxy, and methanesulfonamide are introduced via nucleophilic substitution and sulfonation reactions.
  3. Purification: The final product undergoes purification techniques like recrystallization or chromatography to ensure high purity levels.

The synthetic route is designed to optimize yield and purity while maintaining the structural integrity necessary for biological activity .

Molecular Structure Analysis

HMR 1556 features a complex molecular structure characterized by a chromanol backbone. The stereochemistry is defined as (3R,4S), indicating specific spatial arrangements that are critical for its biological activity. Key structural components include:

  • Chromanol Core: The central structure that contributes to its pharmacological properties.
  • Functional Groups: The presence of a hydroxyl group, a trifluorobutoxy chain, and a methanesulfonamide group enhances its specificity and potency towards IKsI_{Ks} channels.

The compound's molecular weight is approximately 391.42 g/mol, and its three-dimensional configuration allows for effective binding to its target ion channels .

Chemical Reactions Analysis

HMR 1556 participates in various chemical reactions that can modify its structure and functionality:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  2. Reduction: Reduction reactions may alter the chromanol core or other functional groups.
  3. Substitution: Nucleophilic substitution can replace specific functional groups with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution processes .

Mechanism of Action

HMR 1556 exerts its effects primarily through selective inhibition of the IKsI_{Ks} current by binding to the KCNQ1-KCNE1 voltage-gated potassium channel complex. This interaction leads to:

  • Inhibition of Cardiac Repolarization: By blocking IKsI_{Ks}, HMR 1556 modifies the repolarization phase of cardiac action potentials.
  • Altered Electrical Activity: The compound's action results in significant changes in heart rhythm and conduction properties.

Studies have shown that HMR 1556 has an IC50 value of approximately 10.5 nM for IKsI_{Ks}, demonstrating its potency compared to other potassium channel blockers .

Physical and Chemical Properties Analysis

HMR 1556 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethylsulfoxide (DMSO) and polyethylene glycol, facilitating its use in laboratory settings.
  • Stability: The compound exhibits stability under physiological conditions, making it suitable for biological studies.
  • Melting Point: Specific melting point data may vary but typically aligns with similar chromanol derivatives.

These properties contribute to its effectiveness in experimental applications related to cardiac physiology .

Applications

HMR 1556 has diverse scientific applications, particularly in:

  • Cardiac Research: It is employed to study potassium currents' roles in cardiac repolarization and arrhythmias.
  • Pharmacology: Researchers utilize HMR 1556 to investigate the effects of potassium channel blockers on physiological processes.
  • Drug Development: The compound serves as a lead for developing new antiarrhythmic drugs aimed at treating various cardiac conditions.

Its specificity for IKsI_{Ks} makes it a valuable tool for elucidating the physiological relevance of this current in both health and disease contexts .

Mechanistic Pharmacology of HMR 1556 as a Selective IKs Channel Blocker

Molecular Targets and Selectivity Profiling in Voltage-Gated Potassium Channels

HMR 1556 (chemical name: N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide; CAS: 223749-46-0) is a chromanol-derived small molecule specifically engineered to target the slow delayed rectifier potassium current (IKs) channel complex. This complex consists of alpha (KCNQ1/KvLQT1) and beta (minK/KCNE1) subunits that co-assemble to form the functional channel responsible for IKs current generation in cardiac tissue [1] [3]. Molecular profiling studies conducted in heterologous expression systems (Xenopus oocytes) demonstrated that HMR 1556 inhibits IKs current with a half-maximal inhibitory concentration (IC50) of 120 nM when human minK mRNA is expressed [3]. This selective binding occurs through allosteric modulation of the KCNQ1/minK channel complex without significantly altering the steady-state activation kinetics or gating properties of the channel [1] [4].

Selectivity profiling across a panel of voltage-gated potassium channels revealed exceptional specificity for IKs channels. At concentrations up to 10 μM, HMR 1556 exhibited minimal or no inhibition of several other potassium channels and cardiac currents: HERG (IKr) channels were blocked by only 7-12% at 10 μM; Kv1.5 (ultra-rapid delayed rectifier, IKur) channels showed <5% inhibition; Kv1.3 channels were unaffected; Kir2.1 (inward rectifier, IK1) channels experienced negligible block; and HCN2 (pacemaker) channels displayed no sensitivity [3] [4]. This high selectivity profile positions HMR 1556 as a superior pharmacological tool compared to earlier IKs blockers like chromanol 293B, which exhibits significant off-target effects on transient outward current (Ito) at similar concentrations [2].

Table 1: Selectivity Profiling of HMR 1556 Across Cardiac Ion Channels

Ion Channel/CurrentSubunit CompositionBlock by 10 µM HMR 1556IC₅₀ (when applicable)Experimental System
IKsKCNQ1/minK97.2 ± 3.2%6.8 nM (human atrial), 10.5 nM (canine ventricular), 34 nM (guinea pig ventricular)Human/guinea pig atrial myocytes, Canine ventricular myocytes, Xenopus oocytes
IKrHERG7-12%12.6 µMCanine ventricular myocytes, Xenopus oocytes
ItoKv4.2/Kv4.325% (rat)33.9 µMRat ventricular myocytes, Human atrial myocytes
IK1Kir2.1<5%>10 µMHuman atrial myocytes, Xenopus oocytes
IKurKv1.5<5%>10 µMHuman atrial myocytes
ICa,LCav1.231% (guinea pig)27.5 µMGuinea pig ventricular myocytes

Inhibition Kinetics of IKs (KCNQ1/MinK) vs. Other Cardiac Potassium Currents (IKr, IK1, Ito)

The inhibition kinetics of HMR 1556 demonstrate profound differences between IKs and other major repolarizing currents. In canine ventricular myocytes, HMR 1556 blocks IKs with an IC50 of 10.5 nM in a concentration-dependent and reversible manner, while showing approximately 1,200-fold lower potency against IKr (IC50 = 12.6 µM) and transient outward current (Ito, IC50 = 33.9 µM) [2] [4]. This kinetic selectivity is preserved across species, with guinea pig ventricular myocytes showing an IKs IC50 of 34 nM and human atrial myocytes exhibiting even greater sensitivity (IC50 = 6.8 nM) [1] [3]. The block develops rapidly upon exposure and is readily reversible upon washout, indicating simple pore occlusion rather than state-dependent trapping mechanisms [1].

Detailed kinetic analysis reveals that HMR 1556 does not modify the voltage-dependence of IKs activation or alter the time course of activation/deactivation kinetics, suggesting it acts as a classic pore blocker without allosteric effects on gating [1] [3]. In contrast, even at concentrations exceeding 1 µM, HMR 1556 has negligible effects on inward rectifier potassium current (IK1) density or properties in both human atrial and canine ventricular myocytes [1] [2]. Similarly, ultra-rapid delayed rectifier potassium current (IKur) in human atrium remains unaffected at concentrations that produce near-complete IKs blockade [1]. The only notable off-target effect occurs at concentrations >10 µM, where approximately 31% inhibition of L-type calcium current (ICa,L) has been observed in guinea pig cardiomyocytes [3]. However, this effect is pharmacologically irrelevant given the nanomolar potency for IKs blockade.

Table 2: Comparative Inhibition Kinetics of HMR 1556 on Cardiac Potassium Currents

ParameterIKsIKrItoIK1
IC₅₀ (nM)6.8-3412,60033,900>10,000
Hill Coefficient~1.0Not determinedNot determinedNot applicable
Block at 100 nM80-90%<5%0%0%
Block at 1 µM>95%8-10%3-5%<2%
Effect on Activation KineticsNoneNot applicableNot applicableNone
Effect on Inactivation KineticsNoneNot applicableAcceleratedNone
ReversibilityCompleteCompleteCompleteComplete

Concentration-Dependent Effects on Action Potential Duration in Ventricular and Atrial Myocytes

The electrophysiological consequences of IKs blockade by HMR 1556 manifest as concentration-dependent and tissue-specific prolongation of action potential duration (APD). In guinea pig ventricular papillary muscles, HMR 1556 (1 µM) prolongs action potential duration at 90% repolarization (APD90) by 19-27% across pacing frequencies of 0.5-7 Hz, with greater effects observed at slower rates [3]. This reverse rate-dependence—where APD prolongation diminishes at faster heart rates—is characteristic of IKs blockade and contrasts sharply with the reverse rate-dependent profile of IKr blockers. Importantly, during β-adrenergic stimulation with isoproterenol (10 µM), the APD-prolonging effect of HMR 1556 becomes substantially enhanced, particularly at lower pacing rates (47% prolongation at 0.5 Hz vs. 25% at 7 Hz) [3]. This phenomenon occurs because sympathetic activation increases IKs magnitude, thereby amplifying the pharmacological impact of its inhibition.

In atrial tissue, HMR 1556 exhibits significant electrophysiological effects despite the relatively smaller contribution of IKs to atrial repolarization under baseline conditions. In a porcine model of persistent atrial fibrillation, therapeutic concentrations of HMR 1556 (achieved by 30 mg/kg oral administration) prolonged right atrial monophasic action potential duration (MAPD) from 174±13 ms to 230±7 ms, facilitating conversion to sinus rhythm [6]. This atrial-selective effect is attributed to the upregulation of IKs during atrial fibrillation and its critical role in rate-adaptation. The atrial action potential prolongation occurs without significant effect on ventricular repolarization at therapeutic concentrations, suggesting a favorable safety profile for atrial-selective antiarrhythmic intervention [6].

Species differences significantly modulate the cellular response to HMR 1556. Human ventricular myocardium exhibits approximately 3-fold greater APD prolongation to IKr block compared to canine myocardium due to inherently smaller repolarization reserve. This difference stems from 4.5-fold lower basal IKs density and 3-fold lower IK1 density in human versus canine ventricular myocytes [7]. Consequently, HMR 1556 (1 µM) potentiates the APD-prolonging effect of IKr blockade (dofetilide) by 56% in dog but only 16% in human ventricular tissue, reflecting species-specific dependencies on IKs for repolarization homeostasis [7].

Table 3: Concentration-Dependent Effects of HMR 1556 on Cardiac Repolarization Parameters

Tissue TypeConcentrationPacing FrequencyEffect on APD/ERPβ-Adrenergic Modulation
Guinea pig ventricular papillary muscle1 µM0.5 Hz↑ APD90 27%Isoproterenol enhances effect (↑47% at 0.5 Hz)
Guinea pig ventricular papillary muscle1 µM7 Hz↑ APD90 19%Isoproterenol enhances effect (↑25% at 7 Hz)
Canine ventricle (Langendorff)0.1 µM350 bpm↑ MAPD90 3%Not tested
Canine ventricle (Langendorff)1 µM350 bpm↑ MAPD90 10%Not tested
Rabbit ventricle (with IKr block)100 nMCL 500 ms↑ APD90 additional 17±4 ms (vs. dofetilide alone)Not applicable
Human atrial myocytes10 µMNot specifiedNo effect on Ito, IKur, IK1Not applicable
Porcine right atrium (in vivo AF model)Therapeutic plasma levelsAtrial tachycardia↑ MAPD from 174±13 ms to 230±7 msContributes to sinus rhythm conversion

Properties

CAS Number

223749-45-9

Product Name

HMR 1556

IUPAC Name

N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide

Molecular Formula

C17H24F3NO5S

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1

InChI Key

SRZRLJWUQFIZRH-LSDHHAIUSA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C

Solubility

Soluble in DMSO

Synonyms

(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
chromanol HMR1556
HMR 1556

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.